molecular formula C22H23N5O3S B2392167 N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-88-5

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2392167
CAS No.: 852143-88-5
M. Wt: 437.52
InChI Key: BHRYHLFCVREAGN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound with the molecular formula C22H23N5OS and an average molecular mass of 405.52 g/mol . This chemical standard is provided as a high-purity material for research and development purposes, particularly in medicinal chemistry and pharmacology. The compound features a complex molecular architecture that incorporates several privileged structures in drug discovery: a 3,4-dimethoxyphenyl group, a 1H-indole moiety, and a 1,2,4-triazole ring system linked by a thioacetamide bridge. The 1,2,4-triazole core is a significant pharmacophore known to contribute to a wide spectrum of biological activities in various compound classes . Similarly, derivatives containing the 3,4-dimethoxyphenyl group have been investigated for marked pharmacological properties, including anesthetic activity . The specific combination of these subunits in a single molecule makes this compound a valuable intermediate or reference standard for researchers exploring new bioactive substances. Its structure suggests potential for applications in developing enzyme inhibitors or receptor modulators, given the known binding characteristics of its component parts . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-14-9-10-18(29-2)19(11-14)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRYHLFCVREAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the triazole-indole intermediate with the 3,4-dimethoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be used to study the interactions with biological targets, such as proteins or nucleic acids.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The compound’s closest analogs involve substitutions on the triazole ring or the aromatic acetamide side chain. Key examples include:

Compound Name R1 (Triazole-5) R2 (Phenyl Substituent) Key Properties Reference
Target Compound : N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1H-Indol-3-yl 3,4-Dimethoxy Hypothesized CNS or enzyme-targeted activity due to indole; dimethoxy groups may enhance solubility. N/A
VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3-Pyridinyl 4-Ethyl Orco receptor agonist in insects; used in calcium imaging studies. Soluble in DMSO, stored at −20°C .
OLC15 : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2-Pyridinyl 4-Butyl Potent Orco antagonist across insect species; demonstrates how alkyl chain length (butyl vs. ethyl) modulates receptor antagonism .
Compound 6a () : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Pyridin-2-yl N/A (Allyl at R3) Melting point 182–184°C, 65% yield. Allyl group at R3 may reduce steric hindrance compared to ethyl .
Compound 8 () : N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide Thiazolyl-linked 4-Methylphenoxy ACE2 binding energy: −5.51 kcal/mol; suggests potential for disrupting viral entry. Thiazole and oxo groups introduce hydrogen-bonding motifs absent in the target compound .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound incorporates a triazole moiety and an indole structure, both of which are known for their pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S. The presence of the dimethoxyphenyl group and the indole derivative suggests a complex interaction with biological targets.

Structural Features

ComponentDescription
DimethoxyphenylProvides lipophilicity and potential target interaction.
IndoleKnown for diverse biological activity including anticancer properties.
TriazoleAssociated with antifungal and anticancer activities.
ThioetherMay enhance metabolic stability and bioavailability.

Anticancer Properties

Research has indicated that compounds containing indole and triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell growth in breast cancer models.

  • Mechanism of Action :
    • Tubulin Inhibition : Compounds with structural similarities have been found to disrupt microtubule formation by binding to the colchicine site on tubulin. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
    • Induction of Apoptosis : Indole derivatives are well-documented for their ability to induce programmed cell death in malignant cells .

Study 1: Antiproliferative Activity

In a study evaluating the biological activity of related compounds, it was found that certain derivatives exhibited IC50 values as low as 52 nM against MCF-7 breast cancer cells. These compounds induced G2/M phase arrest and apoptosis, confirming their potential as effective anticancer agents .

Study 2: Dual Action Mechanism

Another investigation focused on the dual action of triazole-containing compounds as both tubulin inhibitors and aromatase inhibitors. This dual mechanism could provide a more comprehensive therapeutic approach in treating hormone-dependent cancers .

Other Biological Activities

Aside from anticancer properties, compounds similar to this compound have shown potential in:

  • Antifungal Activity : The triazole component is known for its antifungal properties.
  • Anti-inflammatory Effects : Some indole derivatives have demonstrated anti-inflammatory activities which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thione formation : React 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol/water) .

Coupling : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or amide bond formation.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Critical Parameters : Reaction time (1–3 hours reflux), solvent choice (ethanol for solubility), and stoichiometric control to minimize by-products.

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR analyze aromatic protons (δ 6.5–8.5 ppm for indole), methoxy groups (δ ~3.8 ppm), and thioether linkages (δ ~4.2 ppm for –SCH2_2–) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 479.18).
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and indole rings .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar diffusion assays. MIC values (µg/mL) are determined via broth microdilution .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7) evaluate IC50_{50} values. Structural analogs show activity at 10–50 µM ranges .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole or indole) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with halogenated phenyl (e.g., 4-F, 4-Cl) or heterocyclic (e.g., pyridyl) groups. For example:
Substituent Biological Activity Reference
3,4-DimethoxyphenylBroad-spectrum antimicrobial
4-ChlorophenylEnhanced anticancer activity
PyridylImproved solubility, lower toxicity
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., fungal CYP51 or topoisomerase II) .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • HPLC-PDA : Quantify compound purity (>95% required for reliable bioassays) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity results.
  • Dose-Response Curves : Repeat assays with standardized inoculum sizes and incubation times to minimize variability .

Q. How can synthesis yields be optimized for scale-up?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .
  • Inert Atmosphere : Use N2_2 or Ar to prevent oxidation of thiol intermediates.
  • Solvent Screening : Test DMF or DMSO for improved solubility of hydrophobic intermediates .

Research Gaps and Future Directions

Q. How to address discrepancies in reported pharmacological data?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay protocols, cell line origins). Validate findings via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What pharmacokinetic properties remain unexplored?

  • Methodological Answer :
  • ADME Studies : Use Caco-2 cells for intestinal absorption or microsomal stability assays.
  • In Vivo Models : Evaluate bioavailability in rodents (oral vs. intravenous administration).
  • Metabolite Identification : LC-HRMS to track phase I/II metabolites in plasma .

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